9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
The compound 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazine derivative characterized by a bicyclic scaffold fused with a 1,3-oxazine ring. Key structural features include:
- Position 9: A 2-methoxyethyl chain, enhancing solubility and modulating steric effects.
The 2-methoxyethyl substituent likely arises from 2-methoxyethylamine or similar precursors.
Properties
IUPAC Name |
9-(2-methoxyethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-10-9-21-11-16-18(25-13-21)8-7-15-19(22)17(12-24-20(15)16)14-5-3-2-4-6-14/h2-8,12H,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVWLRIYQQAJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can be achieved through a one-pot reaction involving secondary amides and acyl chlorides. This method utilizes an iridium-catalyzed mild formal condensation reaction . The reaction conditions typically involve the use of adipoyl chloride or pimeloyl chloride as acylating agents, with the reaction proceeding under mild conditions to yield the desired product efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications due to its efficiency and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the chromeno moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves the inhibition of inflammatory pathways. It has been shown to suppress the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response . The compound interacts with molecular targets such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), reducing their levels and thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Chromeno-Oxazines
Chromeno-oxazine derivatives exhibit structural diversity primarily at position 3 (aryl substituents) and position 9 (alkyl, hydroxyalkyl, or heterocyclic groups). Below is a detailed comparison:
Table 1: Substituent Variations and Molecular Properties
Note: The molecular weight of the target is inferred from , which describes a structurally similar compound with a trifluoromethyl group.
Physicochemical and Spectral Properties
Table 2: Physicochemical Data
Key Observations:
- Methoxyethyl vs.
- Phenyl vs. Substituted Phenyl : The unsubstituted phenyl group at position 3 in the target compound lacks electron-donating/withdrawing effects seen in methoxy- or chloro-substituted analogues, which may influence tautomerization and reactivity .
Key Insights:
- Anti-inflammatory Activity : Compounds with hydroxyalkyl chains (e.g., 4-hydroxybutyl) show efficacy in croton oil-induced edema models, suggesting the target’s methoxyethyl group may retain similar activity due to moderate polarity .
- Anti-osteoporosis : Substituted furan or methoxyphenyl groups enhance osteoblast formation and osteoclast inhibition, highlighting the importance of position 9 substituents in bone remodeling .
Biological Activity
The compound 9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a member of the oxazine family and has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves a multi-step process that typically begins with the formation of a chromene structure followed by the introduction of the oxazine moiety. Although specific methodologies for this compound may not be extensively documented in the literature, similar compounds have been synthesized using techniques such as refluxing in suitable solvents with catalysts like triethylamine .
Anticancer Activity
Recent studies have indicated that compounds within the oxazine class exhibit significant anticancer properties. For instance, in a study on related compounds, it was found that certain derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation.
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one | A549 (lung cancer) | 65.43 ± 2.7 | Methionyl-tRNA Synthetase Inhibition |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 values for the target compound are yet to be established.
The biological activity of oxazine derivatives is often linked to their ability to interact with molecular targets such as enzymes and receptors involved in cell signaling pathways. For example, some studies have shown that these compounds can inhibit methionyl-tRNA synthetase, which plays a crucial role in protein synthesis and cellular growth .
Case Studies
- Anticancer Studies : A notable study evaluated the anticancer activity of various oxazine derivatives against human lung cancer cells (A549). The results indicated that these compounds could effectively inhibit cell growth at certain concentrations. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring could enhance potency.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict how these compounds interact with biological targets at the molecular level. For instance, docking studies showed favorable binding affinities for certain derivatives when interacting with methionyl-tRNA synthetase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
